molecular formula C19H21NO5S B15198531 tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B15198531
M. Wt: 375.4 g/mol
InChI Key: JDAQQQAWXWYTJM-IRXDYDNUSA-N
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Description

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a tert-butyl group, two phenyl groups, and an oxathiazolidine ring with a carboxylate group and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide groups. Common oxidizing agents used in this reaction include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of oxidizing agent and solvent, as well as reaction parameters such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs. Purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the dioxide groups, converting the compound back to its original form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate; solvents such as dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, nitro groups; catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.

Scientific Research Applications

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects.

Comparison with Similar Compounds

tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be compared with other oxathiazolidine derivatives, such as:

    tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate: The parent compound without the dioxide groups.

    tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2,2-trioxide: A derivative with an additional oxygen atom.

    tert-Butyl (4S,5S)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2,2-tetraoxide: A derivative with two additional oxygen atoms.

The uniqueness of this compound lies in its specific structural features and the presence of the dioxide groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl (4S,5S)-2,2-dioxo-4,5-diphenyloxathiazolidine-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-19(2,3)24-18(21)20-16(14-10-6-4-7-11-14)17(25-26(20,22)23)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17-/m0/s1

InChI Key

JDAQQQAWXWYTJM-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@@H](OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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